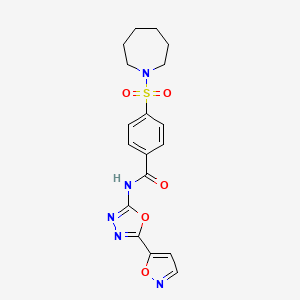![molecular formula C27H25N5O3 B2985725 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1189443-95-5](/img/structure/B2985725.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system incorporating a triazole and a quinoxaline . This core is substituted with various groups, including a 3,5-dimethylphenoxy group and an acetamide group with a 3-ethylphenyl substituent.Chemical Reactions Analysis
While specific reactions involving this compound are not available, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their interactions with DNA . These compounds can intercalate DNA, a process that involves inserting between base pairs in the DNA double helix .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for this compound are not available, related compounds exhibit good thermal stability .Applications De Recherche Scientifique
Novel Synthetic Approaches
Research has led to the development of novel synthetic methodologies for triazoloquinoxaline derivatives, demonstrating the chemical compound's relevance in facilitating the advancement of synthetic organic chemistry. For instance, the facile synthesis of novel triazoloquinoxahnones and triazinoquinoxalinones through the pyrolysis of corresponding hydrazones showcases innovative approaches to generating structurally diverse compounds from quinoxaline derivatives (Rashed et al., 1990). This method highlights the potential of the compound in exploring new synthetic routes and expanding the chemical repertoire available for further pharmaceutical and material science research.
Potential Therapeutic Applications
While focusing on the scientific research aspect and excluding direct drug use and dosage discussions, studies indicate the compound's framework is central to exploring therapeutic potentials. For example, the synthesis of derivatives linked to triazoloquinoxaline moiety and their evaluation in various biological activities points towards the compound's utility in medicinal chemistry research (Fathalla, 2015). Such studies are pivotal for identifying novel bioactive molecules that can be further optimized for specific therapeutic targets.
Molecular Design and Drug Discovery
The compound's structural motif is instrumental in the design of molecules with significant biological activities. For instance, diversified synthesis of acetamide derivatives through innovative reactions demonstrates the compound's versatility in creating complex molecular architectures (An et al., 2017). This approach not only enriches the chemical space explored in drug discovery but also offers a platform for developing selective and potent compounds for various biological targets.
Antimicrobial and Antifungal Activities
The compound's derivatives have been investigated for their antimicrobial and antifungal activities, showcasing their potential as lead compounds in the development of new antimicrobial agents. Studies synthesizing fused triazolo and ditriazoloquinoxaline derivatives and evaluating their in vitro activities against various bacteria and fungi underscore the significance of the chemical framework in contributing to the fight against infectious diseases (Badran et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of this compound are DNA and PCAF (P300/CBP-associated factor) . DNA is the genetic material that carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. PCAF is a histone acetyltransferase enzyme that regulates gene expression by modifying chromatin structure.
Mode of Action
This compound interacts with its targets through DNA intercalation and binding to the PCAF bromodomain . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA’s normal functioning and lead to cell death. Binding to the PCAF bromodomain inhibits the activity of PCAF, which can affect gene expression and cellular functions .
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects several biochemical pathways. By intercalating DNA, it can disrupt DNA replication and transcription, leading to cell death . By inhibiting PCAF, it can affect gene expression and cellular functions, potentially leading to anti-cancer effects .
Pharmacokinetics
The compound’s potent activity against various cancer cell lines suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects such as disruption of DNA replication and transcription, inhibition of PCAF activity, and potential anti-cancer effects . For example, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Propriétés
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-4-19-8-7-9-20(15-19)28-24(33)16-31-27(34)32-23-11-6-5-10-22(23)29-26(25(32)30-31)35-21-13-17(2)12-18(3)14-21/h5-15H,4,16H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXCPIHSYDOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

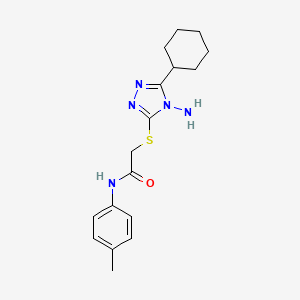
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2985644.png)
![2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2985646.png)

![6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2985648.png)
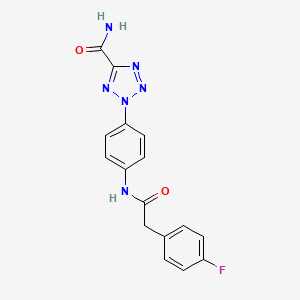
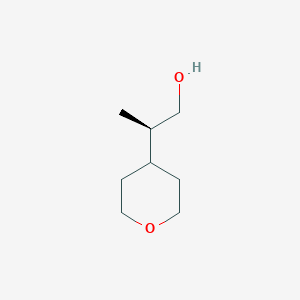
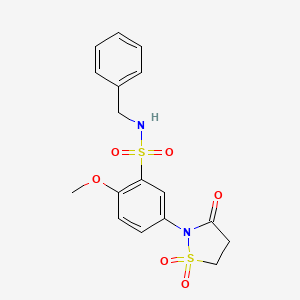
![1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2985654.png)
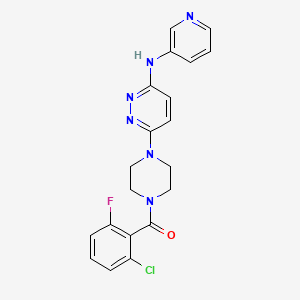
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)

